molecular formula C7H6ClN3 B1603938 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 65749-86-2

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1603938
CAS No.: 65749-86-2
M. Wt: 167.59 g/mol
InChI Key: BPKZZFKLMGDUQF-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (compound 14) is a pivotal intermediate in synthesizing microtubule-targeting agents and substituted pyrrolo[3,2-d]pyrimidine derivatives. Its synthesis involves refluxing 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (10) in phosphorus oxychloride, yielding a light yellow solid (75% yield) with a melting point of 138–139°C . Key structural features include a methyl group at position 2 and a chlorine atom at position 4, confirmed by ¹H NMR (DMSO-d₆: δ 2.60 ppm for CH₃, 6.6 ppm for pyrrole-H, and 7.9 ppm for pyrimidine-H) . This scaffold serves as a foundation for further functionalization, such as N5-alkylation or amine substitution, to enhance biological activity .

Properties

IUPAC Name

4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-10-5-2-3-9-6(5)7(8)11-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKZZFKLMGDUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634960
Record name 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65749-86-2
Record name 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methodologies

Several synthetic routes have been reported for the preparation of 4-chloro-substituted pyrrolopyrimidines, with variations depending on the position of the chloro substituent and the pyrrolopyrimidine isomer. The focus here is on methods relevant to the 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine structure.

Method 1: Chlorination of 4-Hydroxypyrrolopyrimidine in Toluene

Source: Chemical synthesis report (ChemicalBook)

Process Summary:

  • Starting Material: 4-Hydroxypyrrolopyrimidine
  • Solvent: Toluene (1000 mL)
  • Reagents: Triethylamine (organic base), 1,4-Diazabicyclo[2.2.2]octane (catalyst), trichlorophosphate (chlorinating agent)
  • Conditions:
    • Temperature raised to 50 °C after addition of chlorinating reagent
    • Reaction time: 15 hours
  • Work-up:
    • Reaction mixture poured into ice water
    • pH adjusted to 7-8 with sodium carbonate
    • Solid filtered, dissolved in acetone, decolorized, recrystallized

Results:

Parameter Value
Yield 93.2% (isolated yield: 77.3%)
Purity >99.1%
Physical State White solid

Notes:
This method is notable for its high yield and purity. The use of triethylamine as a base facilitates the chlorination of the hydroxyl group to the chloro substituent. The reaction is conducted under mild heating (50 °C) and prolonged time to ensure completion. The recrystallization step ensures high purity of the final product.

Method 2: Condensation and Cyclization Using Formamidine Salts (One-Pot Method)

Source: Patent CN110386936B

Process Summary:

  • Step 1: Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to obtain 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (intermediate).
  • Step 2: Addition condensation cyclization with formamidine salt under alkaline conditions to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (structurally related isomer).
  • Reaction Conditions:
    • Solvent: Methanol
    • Base: Sodium methoxide (28 wt% in methanol)
    • Temperature:
      • Addition and condensation: 0-50 °C (preferably 20-40 °C)
      • Elimination reaction: 50-110 °C (preferably 60-80 °C)
    • Reaction times: 2-8 hours for each step
  • Work-up: Filtration, washing, and drying

Results:

Parameter Value
Yield 90.2%
Purity 99.3% (liquid phase)
Reaction Type One-pot addition, cyclization, elimination

Notes:
This method emphasizes environmental and operational advantages such as low waste generation and high selectivity. The use of formamidine salts and sodium methoxide in methanol allows efficient cyclization and chlorination with minimal side reactions. The process is scalable and cost-effective due to inexpensive starting materials.

Method 3: Synthesis via 2-Sulfhydryl-4-amino-6-hydroxy Pyrimidine Intermediate

Source: Patent CN101830904B

Comparative Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Catalysts Solvent Temperature (°C) Reaction Time Yield (%) Purity (%) Notes
1 4-Hydroxypyrrolopyrimidine Triethylamine, trichlorophosphate Toluene 50 15 hours 93.2 >99.1 High purity, mild conditions, recrystallization step
2 2-Methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate Formamidine salt, sodium methoxide Methanol 0-110 (stepwise) 2-8 hours per step 90.2 99.3 One-pot, environmentally friendly, cost-effective
3 Ethyl cyanoacetate + thiocarbamide Sodium ethylate, active nickel Ethanol, ammoniacal liquor 0-100 Multiple steps Not specified Not specified Multi-step, catalytic hydrogenation involved

Research Findings and Practical Considerations

  • Yield and Purity: Methods 1 and 2 yield high purity products (>99%) with yields exceeding 90%, suitable for pharmaceutical and research applications.
  • Reaction Conditions: Method 1 operates under mild heating and uses chlorinating agents with organic bases, while Method 2 uses a one-pot condensation and cyclization approach with methoxide base in methanol, highlighting operational simplicity.
  • Environmental Impact: Method 2 emphasizes low waste generation and safer reagents, aligning with green chemistry principles.
  • Scalability: Both Methods 1 and 2 are amenable to scale-up due to straightforward reaction conditions and readily available reagents.
  • Structural Isomer Considerations: Some patents describe preparation of isomers (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) structurally related to the target compound; care must be taken to confirm regioisomer identity in synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include CuCl, 6-methylpicolinic acid, NaI, K2CO3, and DMSO . Reaction conditions often involve room temperature or slightly elevated temperatures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Antiviral and Anticancer Agents: The compound serves as an intermediate in the synthesis of various pharmaceuticals targeting viral infections and cancer. Its derivatives have shown promising activity against DNA and RNA viruses, including HIV and HCV .
  • Enzyme Inhibition: It is utilized in studies focused on enzyme inhibition, particularly DNA gyrase, which is crucial for bacterial DNA replication. This makes it valuable in developing antibacterial treatments.

Case Study:
A study demonstrated that analogs of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine exhibited significant inhibitory effects on key kinases involved in cancer pathways. These compounds were tested for their efficacy against various cancer cell lines, showing potential as selective anticancer agents .

Biochemical Research

Applications:

  • Receptor Binding Studies: The compound aids in understanding biological pathways through receptor binding studies. This is essential for developing targeted therapies in various diseases .
  • Diagnostic Tools: Research is ongoing to explore its role in developing diagnostic agents that utilize innovative imaging techniques for early disease detection .

Data Table: Biochemical Activities of this compound

Activity TypeTargetReference
AntiviralHIV, HCV
AnticancerVarious cancer types
Enzyme InhibitionDNA gyrase
Receptor BindingVarious receptors

Agricultural Chemistry

Applications:

  • Agrochemical Development: The compound is explored for its potential to develop new agrochemicals, including herbicides and pesticides that are less harmful to the environment. Its unique structure allows for the modification of existing chemicals to improve efficacy and reduce toxicity .

Case Study:
Research has indicated that derivatives of this compound can enhance the effectiveness of existing herbicides by improving their selectivity towards target plant species while minimizing damage to non-target organisms .

Material Science

Applications:

  • Synthesis of Novel Materials: The compound is used in synthesizing polymers and nanomaterials, which are crucial for advancements in electronics and renewable energy technologies. Its unique chemical properties facilitate the development of materials with enhanced electrical conductivity and stability .

Data Table: Material Science Applications

Application TypeDescriptionPotential Impact
Polymer SynthesisCreation of conductive polymersElectronics
NanomaterialsDevelopment of stable nanocompositesRenewable energy

Comparison with Similar Compounds

Substituted Pyrrolo[3,2-d]pyrimidines

The following table compares 14 with structurally related compounds, highlighting substituents, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
14 (base compound) 2-CH₃, 4-Cl C₇H₆ClN₃ 167.59 Mp: 138–139°C; Intermediate for microtubule agents
15 (methylated derivative) 2-CH₃, 4-Cl, N5-CH₃ C₈H₈ClN₃ 181.62 Mp: 156–158°C; Synthesized via NaH/CH₃Br methylation of 14 ; used in antitumor agents
5 (N,2-dimethyl-N-phenyl derivative) 2-CH₃, 4-N(CH₃)Ph C₁₅H₁₆N₄ 252.32 Mp: 253–254°C; Exhibits microtubule depolymerization (EC₅₀ data not provided)
6 (N-(4-methoxyphenyl) derivative) 2-CH₃, 4-NH(4-OCH₃Ph) C₁₄H₁₄N₄O 254.29 Mp: 260°C (decomp.); Improved water solubility vs. 14
4-Chloro-6-(furan-2-yl) derivative 4-Cl, 6-furan C₁₀H₆ClN₃O 219.63 Potential kinase inhibitor (CAS: 872714-57-3; limited activity data)

Key Observations :

  • Methylation at N5 (compound 15 ) increases molecular weight and alters solubility, enabling downstream modifications for antitumor applications .
  • Aromatic amine substituents (e.g., 5 and 6 ) enhance water solubility and microtubule-targeting activity, though exact EC₅₀ values remain unspecified in the evidence .
  • Chlorine at position 4 is critical for electrophilic reactivity, facilitating nucleophilic substitutions (e.g., with amines) .

Pyrrolo[2,3-d]pyrimidine Derivatives

While structurally distinct (pyrimidine fused at [2,3-d] positions), pyrrolo[2,3-d]pyrimidines share functional similarities:

Compound Name Key Features Biological Activity Reference
LY231514 (antifolate) 5-(4-chlorophenyl), glutamic acid conjugate Inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR); IC₅₀: TS = 109 nM, DHFR = 7.0 nM
5-(4-Chlorophenyl)-7-(4-methylphenyl) derivative 4-pyrrolidinyl, 7-aryl substituents Structural studies reveal C–H⋯C interactions; no explicit activity data

Comparison Insights :

  • LY231514 demonstrates multi-enzyme inhibition via polyglutamation, contrasting with 14 's role as a microtubule agent .
  • Substituent positioning (e.g., chlorine at position 4 vs. 5) dictates target specificity: 14 modulates tubulin polymerization, while LY231514 disrupts folate metabolism .

Biological Activity

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrrolopyrimidine class, which has been extensively studied for its potential as an anticancer agent and its ability to inhibit various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆ClN₃, with a molecular weight of 167.60 g/mol. The compound features a chloro group at the 4-position and a methyl group at the 2-position of the pyrrolopyrimidine framework. This unique arrangement contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in nucleic acid synthesis and cell cycle regulation:

  • Inhibition of DNA Gyrase and RNA Polymerase : Similar compounds have demonstrated the ability to bind to DNA gyrase and RNA polymerase, leading to the inhibition of bacterial growth by disrupting DNA replication and RNA transcription.
  • Targeting Tyrosine Kinases : Research has shown that derivatives of pyrrolo[3,2-d]pyrimidine can inhibit multiple tyrosine kinases, which are crucial in cancer cell proliferation and survival. For instance, compounds designed from this scaffold have exhibited potent anticancer activity against various cancer cell lines with IC50 values ranging from 29 to 59 µM .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
HepG240 - 204Induces apoptosis via caspase-3 activation
MDA-MB-231VariableTriggers G2/M cell cycle arrest
L1210SignificantAntiproliferative effects observed
CEMSignificantEnhanced by halogenation at C7 position

These findings indicate that this compound exhibits significant anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Cytotoxicity Against HepG2 Cells : A study examined the effects of this compound on HepG2 liver cancer cells. Flow cytometry analysis indicated a marked increase in apoptotic cells when treated with IC50 concentrations. The treatment resulted in upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating Bcl-2, suggesting a mechanism for inducing programmed cell death .
  • Microtubule Disruption : Another investigation into related pyrrolo[3,2-d]pyrimidines revealed their ability to bind at the colchicine site on tubulin, inhibiting microtubule assembly. This action was linked with significant cytotoxicity against tumor cells, demonstrating the potential for these compounds in overcoming resistance mechanisms associated with traditional microtubule-targeting agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine?

  • Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., 4-amino-5-formylpyrimidines) with arylacetonitriles or cyanoacetic esters under reflux conditions. Key parameters include solvent choice (e.g., absolute ethanol), temperature control (reflux at 80–100°C), and catalysts (e.g., sodium hydroxide). Optimizing reaction time (6–8 hours) and purification via recrystallization (ethanol-DMF mixtures) enhances yield (71–87%) and purity. Characterization via IR, 1H^1H-NMR, and elemental analysis confirms structural integrity .

Q. How can researchers verify the structural identity of this compound derivatives?

  • Methodological Answer : Use spectroscopic techniques:

  • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~700 cm1^{-1}, NH stretches in pyrrole rings).
  • 1H^1H-NMR : Assign chemical shifts for methyl groups (~δ 2.6 ppm) and aromatic protons (δ 6.5–8.0 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
    Cross-validate with elemental analysis (C, H, N content) to ensure purity .

Q. What nucleophilic substitution reactions are feasible at the 4-chloro position of this compound?

  • Methodological Answer : The 4-chloro substituent undergoes nucleophilic displacement with amines (e.g., aniline, pyridin-3-amine) in methanol under reflux (5–7 hours). Use catalytic acids (e.g., HCl) or bases (e.g., NaOH) to enhance reactivity. Monitor reaction progress via TLC and isolate products via filtration and recrystallization. Derivatives like 4-amino-substituted pyrrolopyrimidines show enhanced bioactivity .

Advanced Research Questions

Q. How can computational methods streamline the design of novel this compound derivatives?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Use software like Gaussian or ORCA to predict regioselectivity in substitution reactions. Combine with machine learning to analyze experimental datasets (e.g., yields, reaction conditions) and identify optimal parameters (solvent polarity, temperature). This reduces trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data for pyrrolo[3,2-d]pyrimidine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, ethyl, halogens) and evaluate kinase inhibition (e.g., IC50_{50}) or antibacterial activity.
  • Crystallography : Resolve X-ray structures of target-bound derivatives (e.g., kinase-inhibitor complexes) to identify critical binding interactions.
  • Statistical Analysis : Use multivariate regression to correlate physicochemical properties (logP, polar surface area) with bioactivity .

Q. How do reaction kinetics and reactor design impact scalability of pyrrolo[3,2-d]pyrimidine synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., hydrolysis) compared to batch processes. Optimize residence time (10–30 minutes) and flow rates.
  • Catalysis : Heterogeneous catalysts (e.g., Pd/C) enhance selectivity in cross-coupling reactions.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor real-time reaction progress and ensure reproducibility .

Q. What are the challenges in synthesizing water-soluble derivatives of this compound for biological assays?

  • Methodological Answer : Introduce hydrophilic groups (e.g., sulfonyl morpholines, tertiary amines) via post-synthetic modifications. Use PEGylation or salt formation (e.g., hydrochloride salts) to enhance solubility. Validate solubility via shake-flask methods (aqueous buffer at pH 7.4) and confirm stability via LC-MS. Derivatives like N-(4-methoxyphenyl)-2-methyl-pyrrolopyrimidines show improved pharmacokinetics .

Methodological Notes

  • Data Validation : Cross-reference spectroscopic data with literature values (e.g., 1H^1H-NMR shifts in DMSO-d6_6) .
  • Experimental Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
  • Ethical Compliance : Adhere to safety protocols for handling chlorinated intermediates and cytotoxic derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

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